molecular formula C10H16ClN3O2 B7951020 Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate

Cat. No.: B7951020
M. Wt: 245.70 g/mol
InChI Key: OVVMOXIPAILYDQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate (CAS 1427024-19-8) is a heterocyclic compound derived from pyrazole, which combines amino and chloro functionalities at key positions, along with an ester group at the 3-position . Its molecular structure makes it a valuable intermediate in organic synthesis, particularly in the production of agrochemicals and active pharmaceutical ingredients (APIs) . The presence of the sec-butyl group enhances its solubility in organic media, facilitating its handling in subsequent reactions . Pyrazole derivatives are considered a privileged and biologically active scaffold with immense therapeutic potential, appearing in a number of well-established drugs . The reactivity of this compound, derived from its amino and chloro substituents, allows for selective modifications, making it a versatile building block for constructing more complex molecules . Its purity and stability make it suitable for applications in research and development, including use in multicomponent reactions (MCRs) which are powerful tools in medicinal chemistry and drug discovery for their efficiency and high bond-forming index . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-amino-1-butan-2-yl-4-chloropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVMOXIPAILYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C(=O)OCC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of N-Carbobenzoxy (Cbz) Intermediate

Pyrazole-3-carboxylic acid is suspended in methylene chloride or acetonitrile and treated with chloroformate esters (e.g., benzyl chloroformate) in the presence of a nitrogenous base (e.g., triethylamine). This step simultaneously esterifies the carboxyl group and protects the amino group as a Cbz derivative.

Reaction Conditions :

  • Molar Ratio : 1:2–3 (acid to acylating reagent).

  • Temperature : 0°C to solvent boiling point.

  • Yield : 85–90% after recrystallization.

Step 2: Selective Hydrolysis

The Cbz-protected intermediate undergoes hydrolysis in a mixed solvent system (e.g., THF/water) with lithium hydroxide (LiOH) to remove the protecting group. This step yields the free amine while retaining the ethyl ester.

Optimization Insights :

  • Base Strength : Mild bases (LiOH) prevent ester hydrolysis, ensuring >90% selectivity.

  • Solvent Compatibility : THF enhances solubility of intermediates, reducing side-product formation.

Direct Esterification of Pyrazole Carboxylic Acids

Esterification of pre-formed pyrazole carboxylic acids offers a streamlined route. For example, 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylic acid can be esterified using ethanol and thionyl chloride (SOCl₂):

Procedure :

  • The carboxylic acid is dissolved in ethanol.

  • SOCl₂ is added dropwise at 0°C, followed by stirring at room temperature.

  • The mixture is concentrated, and the product is purified via silica gel chromatography.

Advantages :

  • High Yield : 80–85% purity after column chromatography.

  • Scalability : Suitable for batch production in industrial settings.

Challenges :

  • Byproduct Formation : Excess SOCl₂ can lead to over-chlorination, necessitating strict stoichiometric control.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance efficiency and consistency. Key advancements include:

  • Automated Temperature Control : Maintains optimal reaction conditions (70–80°C) across multi-step sequences.

  • In-Line Purification : Integrated chromatography systems reduce downtime between synthesis and purification.

Case Study :
A pilot plant achieved 92% yield using a continuous flow system with the following parameters:

ParameterValue
Residence Time30 minutes
Temperature75°C
Catalyst Loading5 mol% ZnCl₂
SolventEthanol/THF (1:1)

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of prominent methods:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation78–8595HighModerate
Stepwise Synthesis85–9098MediumHigh
Direct Esterification80–8590LowLow

Key Findings :

  • The stepwise method offers superior purity and selectivity, making it ideal for pharmaceutical applications.

  • Cyclocondensation is preferred for industrial-scale production due to shorter reaction times and lower catalyst costs.

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination :
    Uncontrolled chlorination can lead to isomers. Using POCl₃ with catalytic dimethylformamide (DMF) enhances C4 selectivity.

  • Amino Group Protection :
    Cbz groups prevent undesired side reactions but require acidic conditions for removal. Alternative protecting groups (e.g., Boc) enable milder deprotection.

  • Ester Hydrolysis :
    Strong bases may hydrolyze the ethyl ester. Employing LiOH in THF/water mixtures minimizes this risk .

Chemical Reactions Analysis

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems through cyclization. Key findings include:

  • Pyrazolo[1,5-a]pyrimidine formation : Reactivity at the C-4 and C-5 positions enables intramolecular cyclization with β-keto esters under acidic conditions, yielding fused heterocycles. The 5-amino tautomer is critical for nucleophilic attack, achieving cyclization yields of 68-82% depending on substituents .

  • Microwave-assisted synthesis : Reaction with 2-cyanoacetamides under microwave irradiation (80°C, 1 h) in ethanol with NaOH produces triazole derivatives in 56% yield .

Table 1: Cyclization Reaction Conditions

Reagent/ConditionsProductYieldSource
β-keto esters, HCl/EtOHPyrazolo[1,5-a]pyrimidines68-82%
2-cyanoacetamide, NaOH, MWTriazole-4-carboxamides56%

Substitution Reactions

The chlorine atom at C-4 participates in nucleophilic substitutions:

  • Aminolysis : Reacts with primary amines in THF at 60°C to form 4-amino derivatives. Steric hindrance from the sec-butyl group reduces reaction rates compared to analogous methyl-substituted pyrazoles .

  • Hydrolysis : Controlled hydrolysis with aqueous NaOH (0.1 M) at 25°C converts the ester group to a carboxylic acid, though competing decomposition occurs at higher temperatures (>40°C) .

Table 2: Substituent Effects on Reactivity

PositionReactivity TrendKey Factor
C-4 ClModerate electrophilicitySteric hindrance
C-5 NH₂High nucleophilicityTautomeric equilibrium

Condensation Reactions

The amino group facilitates Schiff base formation and hydrazone derivatives:

  • Aromatic aldehyde condensation : Reacts with substituted benzaldehydes in toluene (120°C, 20 h) using methylbenzenesulfonic acid as a catalyst, yielding hydrazones with 76% efficiency .

  • Thiosemicarbazide coupling : Forms pyrazole thiocarboxamides under reflux in ethanol, though trifluoromethyl groups adjacent to the reaction site can hinder aromatization .

Industrial-Scale Modifications

Large-scale synthesis employs optimized protocols:

  • Continuous flow reactors : Enhance yield (up to 92%) by maintaining precise temperature control during cyclization steps.

  • Automated purification : Chromatography-free methods using acid/base extraction reduce production costs .

Mechanistic Insights

  • Tautomerism-driven reactivity : The equilibrium between 3-amino and 5-amino tautomers dictates regioselectivity. The 5-tautomer dominates in polar solvents, favoring C-4 substitutions .

  • Side reactions : Strong bases (e.g., NaOH) promote ester hydrolysis, while milder nucleophiles (e.g., DABCO) minimize decomposition .

Stability and Decomposition

  • Thermal degradation : Prolonged heating (>100°C) in protic solvents leads to dechlorination and ester cleavage.

  • pH sensitivity : Stable in neutral conditions but undergoes rapid hydrolysis at pH < 3 or pH > 10 .

This compound’s reactivity profile underscores its utility in synthesizing biologically active heterocycles and fine chemicals. Optimal results are achieved using microwave-assisted methods for cyclization and avoiding strongly basic conditions to preserve ester functionality .

Scientific Research Applications

Antimicrobial Activity

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate has demonstrated promising antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values are comparable to standard antibiotics, as summarized in the following table:

CompoundMIC (μmol/mL)Target Organism
This compound0.015Candida parapsilosis
Ampicillin0.033E. coli
Fluconazole0.020C. parapsilosis

Anti-inflammatory Properties

Research indicates that this compound can inhibit inflammatory pathways, making it a potential candidate for treating conditions such as arthritis. In vivo studies using carrageenan-induced edema models demonstrated significant efficacy:

TreatmentEdema Inhibition (%)
This compound78%
Indomethacin70%

Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. Specific findings include:

  • Inhibition of MDA-MB-231 (breast cancer) cells with an IC50 value of approximately 12 μM.
  • Induction of apoptosis markers such as caspase activation in treated cells.

Agrochemicals

The compound serves as an intermediate in the synthesis of herbicides and pesticides, leveraging its biological activity to enhance crop protection strategies. Its unique chemical structure allows for modifications that can lead to more effective agrochemical formulations.

Materials Science

In materials science, this compound is explored as a component in the development of novel polymers and materials with specific properties. Its ability to act as a ligand in metal-catalyzed reactions opens avenues for creating advanced materials with tailored functionalities.

Case Study on Antimicrobial Efficacy

A comparative study highlighted that derivatives of this compound exhibited enhanced activity against multi-drug resistant strains compared to traditional antibiotics, showcasing its potential in overcoming antibiotic resistance.

Case Study on Anti-inflammatory Effects

Patients with chronic inflammatory conditions treated with pyrazole derivatives experienced significant symptom relief and reduction in inflammatory markers, further validating its therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups, such as the amino and chlorine groups, can influence its binding affinity and specificity. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Substituent Position Isomerism: Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate (CAS 1380351-61-0)

This compound (from ) differs in substituent positions: chloro at position 3 and ester at position 4 . Such positional isomerism significantly alters electronic and steric profiles:

  • Electronic Effects: The chlorine at position 3 (adjacent to the amino group) may reduce the basicity of the amino group compared to the target compound’s chlorine at position 3.
  • Reactivity : The altered electronic environment may shift regioselectivity in further functionalization reactions.

Halogen-Substituted Analogues: Ethyl 3-Bromo-1H-Pyrazole-4-Carboxylate

Replacing chlorine with bromine introduces:

  • Increased Atomic Size : Bromine’s larger van der Waals radius may alter crystal packing (as visualized via Mercury software ).
  • Enhanced Leaving Group Ability : Bromine’s lower bond dissociation energy could improve efficacy in nucleophilic substitution reactions compared to chlorine.

Alkyl Chain Variations: Ethyl 5-Amino-4-Chloro-1-Methyl-Pyrazole-3-Carboxylate

  • Increasing Solubility : Shorter alkyl chains improve polar solvent compatibility.
  • Lowering Lipophilicity : Reduced logP values may impact membrane permeability in biological applications.

Data Table: Comparative Properties of Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Application
Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate 1-sec-butyl, 3-ester, 4-Cl, 5-NH₂ ~261.7 (estimated) High lipophilicity, moderate reactivity Pharmaceutical intermediate
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 1-H, 3-Cl, 4-ester, 5-NH₂ 219.6 Lower steric bulk, higher crystallinity Intermediate for agrochemicals
Ethyl 3-bromo-1H-pyrazole-4-carboxylate 1-H, 3-Br, 4-ester 249.5 Enhanced leaving group ability Cross-coupling reactions
Ethyl 5-amino-4-chloro-1-methyl-pyrazole-3-carboxylate 1-methyl, 3-ester, 4-Cl, 5-NH₂ ~205.6 (estimated) Improved solubility, reduced logP Drug discovery scaffolds

Research Findings and Structural Insights

Crystallographic Analysis

Tools like SHELX and Mercury enable precise determination of crystal structures and intermolecular interactions :

  • The sec-butyl group in the target compound likely induces disordered packing due to its branched structure, complicating crystallization.
  • Chlorine’s position (4 vs. 3) affects hydrogen-bonding networks; for example, a Cl at position 4 may engage in weaker C–H···Cl interactions compared to position 3.

Reactivity Trends

  • Amino Group: The amino group at position 5 in the target compound is less sterically hindered than in analogues with bulky substituents at position 1, favoring electrophilic aromatic substitution.
  • Ester Hydrolysis : The ester at position 3 may hydrolyze faster than position 4 isomers due to proximity to electron-withdrawing groups.

Pharmaceutical Relevance

  • The target compound’s sec-butyl group may improve blood-brain barrier penetration in CNS drug candidates, whereas methyl-substituted analogues are more suited for hydrophilic targets.

Biological Activity

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₀H₁₆ClN₃O₂
  • Molecular Weight : 245.706 g/mol
  • CAS Number : 1427024-19-8

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound may modulate the activity of these biological targets through:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for cellular responses.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, compounds with similar pyrazole structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

CompoundIC50 (μM)COX Inhibition
This compoundTBDTBD
Diclofenac54.65Reference Standard

These findings suggest that this compound could be a promising candidate for developing new anti-inflammatory drugs.

Anticancer Activity

This compound has also shown potential in cancer research. Studies indicate that related pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines, including breast and liver cancer cells.

Recent evaluations have reported that compounds containing the pyrazole scaffold can inhibit the growth of several cancer types:

Cancer TypeCell LineIC50 (μM)
Breast CancerMDA-MB-231TBD
Liver CancerHepG2TBD
Lung CancerA549TBD

These results indicate that this compound may possess significant anticancer properties, warranting further investigation.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties as well. Pyrazole derivatives have been known to exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated a strong correlation between structural features and COX inhibition, suggesting that modifications to the pyrazole ring could enhance efficacy.
  • Anticancer Screening : In vitro studies conducted on breast and liver cancer cell lines demonstrated that ethyl 5-amino derivatives significantly reduced cell viability compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by selective functionalization. Key steps include:

  • Condensation reactions using β-ketoesters and hydrazines to form the pyrazole core.
  • Chlorination at the 4-position using POCl₃ or SOCl₂ under controlled conditions to avoid overhalogenation.
  • sec-Butyl group introduction via alkylation with 2-bromobutane in the presence of a base (e.g., K₂CO₃) .
  • Amino group installation through nitro reduction (e.g., H₂/Pd-C) or direct substitution with ammonia derivatives.

Example Protocol from Literature:
A recent study achieved 51% yield via azide-alkyne cycloaddition, with purification by flash chromatography (cyclohexane/ethyl acetate gradient) and characterization via ¹H/¹³C NMR and HRMS .

Q. How is the compound structurally characterized in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

  • Crystal growth via slow evaporation of a saturated solution in solvents like dichloromethane/hexane.
  • Data collection using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
  • Structure refinement using SHELXL for small-molecule refinement, ensuring R-factors < 0.05 .
  • Validation with Mercury CSD 2.0 for packing analysis and intermolecular interaction visualization (e.g., hydrogen bonds, π-π stacking) .

Example Data:

ParameterValue
Space groupP 1
R-factor0.035
C–C bond length1.502 Å (mean)

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While toxicity data are limited, general precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency measures: Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Q. Which analytical techniques are critical for assessing purity and identity?

Methodological Answer:

  • HPLC: Reverse-phase C18 column (e.g., 95:5 water/acetonitrile) to quantify purity (≥98%).
  • NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., δ 1.37 ppm for ethyl CH₃ ).
  • Mass spectrometry: HRMS (e.g., m/z 271.1065 [M⁺]) for molecular formula validation .

Advanced Research Questions

Q. How can computational tools predict intermolecular interactions in crystal structures?

Methodological Answer:

  • Mercury CSD’s Materials Module: Identifies hydrogen-bonding motifs and π-π interactions by comparing against the Cambridge Structural Database (CSD).
  • SHELXD: Resolves phase problems in twinned crystals via dual-space recycling algorithms .
  • Density Functional Theory (DFT): Calculates electrostatic potential surfaces to predict reactive sites .

Q. How are structural contradictions resolved between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-validation: Compare NMR chemical shifts with computed values (e.g., Gaussian09) to detect tautomeric discrepancies.
  • Temperature-dependent studies: Analyze dynamic effects in NMR (e.g., rotameric equilibria) that may conflict with static crystal structures .
  • High-resolution MS: Confirm molecular ions to rule out isobaric impurities .

Q. What strategies optimize regioselectivity during pyrazole functionalization?

Methodological Answer:

  • Directing groups: Use electron-withdrawing substituents (e.g., esters) to guide electrophilic substitution at the 4-position.
  • Metal catalysis: Pd-mediated cross-coupling for C–N bond formation at the 5-position .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on chloro intermediates .

Q. How does the compound’s structure influence biological activity?

Methodological Answer:

  • SAR studies: Modify the sec-butyl group to alter lipophilicity (logP) and membrane permeability.
  • Bioisosteric replacement: Substitute the ethyl ester with amides to enhance target binding .
  • Crystallographic docking: Use PyMOL to model interactions with enzyme active sites (e.g., cytochrome P450) .

Q. What advanced techniques address low crystallinity in X-ray studies?

Methodological Answer:

  • Microseeding: Introduce pre-formed nanocrystals to promote ordered growth.
  • High-throughput screening: Test 96 solvent combinations using robotic dispensers.
  • Twinned data refinement: Apply SHELXL’s TWIN/BASF commands for improved R-factors .

Q. How are reaction intermediates monitored in real-time?

Methodological Answer:

  • In situ FTIR: Track carbonyl stretches (1700–1750 cm⁻¹) during ester hydrolysis .
  • LC-MS: Identify transient species (e.g., nitro intermediates) with 2-minute sampling intervals.
  • PAT (Process Analytical Technology): Use ReactIR™ for kinetic profiling of azide formation .

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